![molecular formula C24H15ClO3 B11159868 3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11159868.png)
3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[2,3-f]chromene core substituted with a 4-chlorophenyl group, a methyl group, and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one can be achieved through several synthetic routes. One common method involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with appropriate reagents under controlled conditions . The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration, depending on the desired product. The major products formed from these reactions can vary, but they often include derivatives with modified functional groups that enhance the compound’s properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to inhibit the proliferation of cancer cells . Additionally, it has applications in the development of new materials and industrial processes, where its unique chemical properties can be leveraged for specific purposes .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit affinity for heat shock proteins, which play a role in its antiproliferative activities . The compound’s effects are mediated through its ability to modulate these molecular targets, leading to changes in cellular processes and outcomes.
Comparison with Similar Compounds
3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one can be compared to other similar compounds, such as 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one and 3-(4-chlorophenyl)-9-ethyl-4-methylfuro[2,3-f]chromen-7-one These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications
Biological Activity
Overview
3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one, a compound with the molecular formula C24H15ClO3, has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : 3-(4-chlorophenyl)-4-methyl-9-phenylfuro[2,3-f]chromen-7-one
- Molecular Weight : 386.8 g/mol
- CAS Number : 345625-74-3
The compound features a complex structure that includes a furochromene moiety, which is known for its potential pharmacological activities.
Antimicrobial Properties
Research indicates that derivatives of furochromenes exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural frameworks can inhibit the growth of various bacterial strains. The presence of the 4-chlorophenyl group may enhance this activity by increasing lipophilicity and improving membrane penetration.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other strains tested | Weak to Moderate |
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific oncogenic pathways. The furochromene structure is believed to play a crucial role in its ability to interact with cellular targets.
Enzyme Inhibition
Research has highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic processes. For example, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's.
Enzyme | Inhibition IC50 (µM) |
---|---|
Acetylcholinesterase | 10.4 |
Butyrylcholinesterase | 5.4 |
The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes within biological systems. This binding modulates their activity, leading to various physiological responses:
- Antimicrobial Action : The compound likely disrupts bacterial cell membranes or interferes with metabolic pathways.
- Anticancer Effects : It may activate apoptotic pathways or inhibit cell proliferation by targeting specific proteins involved in tumor growth.
- Enzyme Inhibition : The interaction with AChE and BChE suggests a competitive inhibition mechanism, where the compound mimics natural substrates.
Case Studies
Recent studies have reported on the synthesis and biological evaluation of similar compounds, providing insights into structure-activity relationships:
- Study on Antimicrobial Activity : A series of furochromene derivatives were synthesized and tested against multiple bacterial strains. Results indicated that modifications in the phenyl ring significantly influenced antimicrobial potency.
- Anticancer Evaluation : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a potential therapeutic window.
Properties
Molecular Formula |
C24H15ClO3 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-9-phenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C24H15ClO3/c1-14-11-20-23(18(12-21(26)28-20)15-5-3-2-4-6-15)24-22(14)19(13-27-24)16-7-9-17(25)10-8-16/h2-13H,1H3 |
InChI Key |
ZAUSEHWNOJJGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C4=C1C(=CO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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